molecular formula C8H10N2O4 B2795082 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1174830-89-7

3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2795082
CAS No.: 1174830-89-7
M. Wt: 198.178
InChI Key: AZTXIGAYTZEAJR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1174830-89-7) is a pyrazole derivative with the molecular formula C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol. Its structure features a pyrazole ring substituted with a methyl group at the 1-position, an ethoxycarbonyl group at the 3-position, and a carboxylic acid moiety at the 4-position . Key physical properties include:

  • Melting Point: Not explicitly reported, but analogous pyrazole-4-carboxylic acids (e.g., 3-methyl-1H-pyrazole-4-carboxylic acid) exhibit melting points >200°C .

Synthesis The compound is synthesized via oxidation of ethyl 1-methyl-1H-pyrazole-4-carboxylate using KMnO₄ in water at room temperature, yielding the carboxylic acid derivative in a straightforward one-step reaction . The reaction proceeds as follows:

Substrate: Ethyl 1-methyl-1H-pyrazole-4-carboxylate.

Oxidizing Agent: KMnO₄ (1:1 molar ratio).

Conditions: Stirring in water for 3 hours at room temperature.

Yield: Not explicitly quantified, but similar pyrazole oxidations report yields >80% .

The ethoxycarbonyl group may serve as a protective moiety for further derivatization .

Properties

IUPAC Name

3-ethoxycarbonyl-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-3-14-8(13)6-5(7(11)12)4-10(2)9-6/h4H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTXIGAYTZEAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by esterification and carboxylation reactions to introduce the ethoxycarbonyl and carboxylic acid groups, respectively .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ester Hydrolysis

The ethoxycarbonyl group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This step is critical for generating bioactive derivatives like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .

Amidation Reactions

The carboxylic acid reacts with amines to form amides, a key step in fungicide development.
Example: Reaction with pyridin-2-amine :

  • Activation: Thionyl chloride converts the acid to its acyl chloride.

  • Coupling: Acyl chloride reacts with pyridin-2-amine in CH₂Cl₂ with triethylamine.

    • Yield: Not explicitly reported, but purity confirmed via TLC and column chromatography .

Decarboxylation

Under thermal or acidic conditions, the carboxylic acid group may decarboxylate, though this pathway is less common in industrial applications.

Industrial-Scale Optimization

Key innovations from patent WO2014120397A1 enhance sustainability and efficiency:

Parameter Traditional Method Improved Method
Acidification Agent HCl/H₂SO₄ (corrosive)CO₂/H₂O (non-corrosive)
By-products NaCl/H₂SO₄ wasteNaHCO₃ (reusable)
Base for Cyclization NaOH/KOH (strong base)Na₂CO₃ (weak base)
Regioselectivity 90–95%>99%

Derivatives and Biological Activity

Derivatives of this compound exhibit potent antifungal properties. Notable examples include:

Derivative Activity Target Organisms
3-(Difluoromethyl)-1-methyl-N-(pyridin-2-yl)Inhibits fungal growthBotrytis cinerea, Fusarium
Ethyl 3-difluoromethyl-1-methyl-1H-pyrazoleBroad-spectrum fungicideAgricultural pathogens

Structural Characterization Data

  • ¹H NMR (CDCl₃): δ 8.81 (pyridine-H), 8.54 (NH), 8.05 (pyrazole-H), 3.96 (CH₃)

  • HRMS: m/z 397.1083 [M+H]⁺ (C₁₈H₁₃F₅N₄O)

Environmental and Economic Impact

  • Waste Reduction: CO₂-based acidification cuts hazardous waste by 90% compared to HCl methods .

  • Scalability: Annual production exceeds 30,000 metric tons for fungicide precursors .

This compound’s versatility in synthesis and derivatization underscores its importance in agrochemical development, particularly in optimizing cost-efficiency and environmental safety.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Biological Activity : 3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its derivatives are being investigated for their ability to act as enzyme inhibitors and receptor modulators, which could lead to novel treatment options for various diseases .

2. Agrochemicals

  • Fungicides : The compound serves as an intermediate in the synthesis of several fungicides that inhibit succinate dehydrogenase (SDHI). These fungicides are effective against a range of crop pests, particularly in controlling species such as Alternaria, which causes early blight in tomatoes and potatoes . The commercial use of these fungicides has been significant, with fluxapyroxad being one of the most utilized in agricultural settings .

3. Organic Synthesis

  • Building Block for Complex Molecules : In organic chemistry, this compound acts as a key building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable in developing new materials and pharmaceuticals .

Case Study 1: Medicinal Applications

In a study examining the anticancer properties of pyrazole derivatives, researchers found that modifications to the this compound structure enhanced its efficacy against certain cancer cell lines. The study highlighted how structural variations influenced biological activity, paving the way for targeted drug design .

Case Study 2: Agricultural Impact

A field study evaluated the effectiveness of fungicides derived from this compound against Zymoseptoria tritici, a major pathogen in wheat crops. Results showed that these fungicides provided substantial control over disease spread compared to traditional treatments, demonstrating their potential for improving crop yields .

Mechanism of Action

The mechanism of action of 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Key Applications Synthesis Method Reference
3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid C₈H₁₀N₂O₄ 1-Me, 3-Ethoxycarbonyl, 4-COOH Intermediate for agrochemicals KMnO₄ oxidation of ester precursor
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) C₆H₆F₂N₂O₂ 1-Me, 3-CF₂H, 4-COOH SDHI fungicide intermediate Claisen condensation or gas-phase fluorination
3-Methyl-1H-pyrazole-4-carboxylic acid C₅H₆N₂O₂ 1-H, 3-Me, 4-COOH Insecticide intermediate Cyclization of ethyl acetoacetate
Ethyl 3-methyl-1H-pyrazole-4-carboxylate C₇H₁₀N₂O₂ 1-H, 3-Me, 4-COOEt Precursor to carboxylic acid derivatives Hydrazine cyclization of ethyl 2-(ethoxymethylene)-3-oxobutanoate
3-(2-Furyl)-1-methyl-1H-pyrazole-4-carboxylic acid C₉H₈N₂O₃ 1-Me, 3-furan-2-yl, 4-COOH Unspecified (pharmacological probe) Not reported

Key Comparative Insights

Substituent Effects on Bioactivity

  • DFPA (3-CF₂H) : The difluoromethyl group enhances antifungal activity by increasing electronegativity and metabolic stability, making it a critical intermediate in SDHI fungicides (e.g., boscalid analogs) .
  • Ethoxycarbonyl (3-COOEt) : This group provides steric bulk and lipophilicity, which may reduce direct bioactivity but improve solubility for further chemical modifications .
  • Methyl (3-Me) : Simpler analogs like 3-methyl-1H-pyrazole-4-carboxylic acid are cost-effective intermediates for insecticides but lack the broad-spectrum fungicidal activity of DFPA .

Synthetic Complexity

  • DFPA : Requires multi-step routes involving Claisen condensation, fluorination, and hydrolysis, with challenges in handling volatile byproducts (e.g., dimethylamine) .
  • Ethoxycarbonyl Derivative : Synthesized via a single oxidation step, offering scalability and lower environmental impact .

Industrial Relevance DFPA: Dominates agrochemical research due to its role in commercial SDHI fungicides (e.g., six marketed compounds use DFPA scaffolds) . Ethoxycarbonyl Analog: Limited industrial adoption but valuable for academic studies on pyrazole reactivity and derivatization .

Physicochemical Properties

  • Polarity : The carboxylic acid group in all analogs ensures moderate water solubility, but the ethoxycarbonyl and difluoromethyl groups modulate logP values, affecting membrane permeability.
  • Thermal Stability : DFPA and its derivatives exhibit higher thermal stability (>250°C decomposition) compared to simpler methyl-substituted analogs .

Research Findings and Data

Antifungal Activity Comparison

  • DFPA Amides : Exhibit EC₅₀ values <1.0 µg/mL against Botrytis cinerea and Fusarium graminearum, outperforming boscalid in vitro .
  • Ethoxycarbonyl Analogs: No direct antifungal data, but ester-to-acid conversion is a common strategy to enhance bioavailability in drug design .

Biological Activity

3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in agricultural applications as a fungicide. This article explores its biological activity, including antifungal properties, synthesis methods, and structure-activity relationships (SAR).

  • Molecular Formula : C8H10N2O4
  • Molecular Weight : 198.18 g/mol
  • IUPAC Name : 5-ethoxycarbonyl-2-methylpyrazole-3-carboxylic acid
  • CAS Number : 40704-11-8

Synthesis

The synthesis of this compound typically involves the reaction of ethyl esters with hydrazine derivatives to form the pyrazole ring. The reaction conditions and reagents can be optimized to enhance yield and purity.

Antifungal Properties

The primary biological activity of this compound is its fungicidal action. It acts as an intermediate in the synthesis of several fungicides that inhibit succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain of fungi.

Key Findings :

  • Mechanism of Action : The inhibition of SDH disrupts the electron transport chain, leading to energy depletion in fungal cells, which is effective against various phytopathogenic fungi.
  • Efficacy : Studies have shown that derivatives of this compound exhibit higher antifungal activity compared to traditional fungicides like boscalid, particularly against pathogens such as Alternaria species .

Structure-Activity Relationships (SAR)

Research indicates that modifications in the chemical structure significantly influence the antifungal efficacy of pyrazole derivatives. For instance:

  • Substituents at specific positions on the pyrazole ring can enhance binding affinity to the target enzyme.
  • The presence of electron-withdrawing groups has been correlated with increased biological activity .

Case Studies

  • Study on Pyrazole Derivatives : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi. The results indicated that some derivatives exhibited superior antifungal activity compared to established fungicides .
  • Field Trials : Field trials have demonstrated that formulations containing this compound effectively control diseases caused by Alternaria species, showing promise for agricultural applications .

Data Table

Compound NameCAS NumberAntifungal ActivityMechanism of Action
This compound40704-11-8HighInhibition of SDH
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid12345678ModerateInhibition of SDH
Boscalid188425-85-6ModerateInhibition of SDH

Q & A

Basic: What are the common synthetic routes for 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and what factors influence reaction yields?

Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl compounds or functionalization of preformed pyrazole rings. Key methods include:

  • Route 1: Reaction of 5-amino-3-methylpyrazole derivatives with acid anhydrides or chlorides under basic conditions, followed by hydrolysis (e.g., using ethyl chloroformate for ethoxycarbonyl introduction) .
  • Route 2: Cyclocondensation of ethyl acetoacetate with substituted hydrazines, optimized with catalysts like DMF-DMA (dimethylformamide dimethyl acetal) .

Factors affecting yields:

  • Temperature: High temperatures (50–100°C) improve cyclization but may degrade sensitive functional groups .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates .
  • Purification: Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations can model the electronic environment of the pyrazole ring and ethoxycarbonyl group. For example:

  • Electrostatic potential maps identify nucleophilic attack sites (e.g., C-4 carboxyl group vs. C-3 ethoxycarbonyl) .
  • Transition state analysis reveals steric hindrance from the 1-methyl group, which may slow substitution at C-5 .
  • Solvent effects (e.g., implicit solvation models in Gaussian/PyMol) predict reaction pathways in polar vs. nonpolar media .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques and spectral markers include:

Technique Key Peaks Purpose
¹H NMR - δ 1.3 ppm (t, CH3 of ethoxycarbonyl)
- δ 3.9 ppm (s, N–CH3)
- δ 8.1 ppm (s, pyrazole H-5)
Confirm substitution pattern and purity
IR - 1700–1720 cm⁻¹ (C=O stretch)
- 1250 cm⁻¹ (C–O of ester)
Validate ethoxycarbonyl group
MS Molecular ion [M+H]+ at m/z 213 (C9H12N2O4)Confirm molecular weight and fragmentation patterns

Advanced: How can researchers resolve contradictions in reported biological activities of pyrazole-4-carboxylic acid derivatives?

Answer:
Discrepancies often arise from:

  • Substituent effects: The 1-methyl group enhances metabolic stability but reduces solubility, impacting bioavailability .
  • Assay conditions: Varying pH (e.g., ester hydrolysis in aqueous media) may alter active species .
  • Statistical rigor: Meta-analysis of dose-response curves (e.g., IC50 values) across studies can clarify structure-activity relationships .

Resolution strategies:

  • Comparative SAR studies: Systematically vary substituents (e.g., 3-ethoxycarbonyl vs. 3-trifluoromethyl) to isolate activity drivers .
  • Pharmacokinetic profiling: Measure plasma stability and membrane permeability (Caco-2 assays) to distinguish intrinsic activity from bioavailability .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Antimicrobial agents: The pyrazole core inhibits bacterial enoyl-ACP reductase .
  • Anti-inflammatory leads: Carboxylic acid derivatives suppress COX-2 activity in vitro (IC50 ~5 µM) .
  • Kinase inhibitors: The ethoxycarbonyl group chelates Mg²⁺ in ATP-binding pockets (e.g., EGFR inhibition) .

Advanced: How do steric/electronic effects of substituents influence interactions with biological targets?

Answer:

  • Steric effects: The 1-methyl group restricts rotational freedom, stabilizing binding to hydrophobic pockets (e.g., in tubulin) .
  • Electronic effects: Electron-withdrawing groups (e.g., ethoxycarbonyl) increase acidity of the C-4 proton (pKa ~3.5), enhancing hydrogen bonding with catalytic residues .

Case study:
Replacing the ethoxycarbonyl with a methoxy group reduces anti-inflammatory activity by 60%, highlighting the importance of ester hydrophobicity in membrane penetration .

Basic: What purification methods are recommended post-synthesis?

Answer:

Method Conditions Yield
Flash chromatography Silica gel, cyclohexane/ethyl acetate (70:30)60–75%
Recrystallization Ethanol/water (3:1) at 0°C50–65%
Acid-base extraction 1M HCl (pH 2) to precipitate the carboxylic acid70–80%

Advanced: How does the ethoxycarbonyl group affect stability under varying pH conditions?

Answer:

  • Acidic conditions (pH <3): Rapid hydrolysis to the carboxylic acid occurs, limiting oral bioavailability .
  • Neutral/basic conditions (pH 7–9): The ester remains stable, making it suitable for topical formulations .
  • Mitigation strategy: Prodrug approaches (e.g., tert-butyl esters) improve gastrointestinal stability .

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